molecular formula C6H4BrClOS B570265 1-(5-Bromo-4-chlorothiophen-2-YL)ethanone CAS No. 123418-66-6

1-(5-Bromo-4-chlorothiophen-2-YL)ethanone

Cat. No. B570265
M. Wt: 239.511
InChI Key: FSZXWJHCTQQQGZ-UHFFFAOYSA-N
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Patent
US09193723B2

Procedure details

2-Bromo-3-chlorothiophene (10.7 g, 51.5 mmol) was dissolved in dichloromethane (73.5 ml). The flask was equipped with a desiccant filled drying tube and the solution was chilled in an ice bath. Acetyl chloride (6.06 g, 77 mmol) was added followed by addition of aluminum trichloride (8.24 g, 61.8 mmol) over about 2 minutes (reaction bubbled vigorously as aluminum trichloride was added). The reaction mixture was stirred overnight, allowing to warm to room temperature, and then added cautiously and with stirring to a 1-L beaker containing ˜200 mL sat sodium bicarbonate. The mixture was stirred for 30 minutes and diluted with dichloromethane (˜100 mL). The layers were separated and the organic layer was washed with aqueous saturated sodium bicarbonate, water, and brine. The combined organic layers were dried with sodium sulfate, filtered, and concentrated to give a crude solid. This material was recrystallized from hot hexanes to give the title compound.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
73.5 mL
Type
solvent
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[Cl:7].[C:8](Cl)(=[O:10])[CH3:9].[Cl-].[Cl-].[Cl-].[Al+3]>ClCCl>[Br:1][C:2]1[S:3][C:4]([C:8](=[O:10])[CH3:9])=[CH:5][C:6]=1[Cl:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
BrC=1SC=CC1Cl
Name
Quantity
73.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.06 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
8.24 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with
ADDITION
Type
ADDITION
Details
a desiccant filled
CUSTOM
Type
CUSTOM
Details
drying tube
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
bubbled vigorously as aluminum trichloride
ADDITION
Type
ADDITION
Details
was added)
ADDITION
Type
ADDITION
Details
added cautiously
STIRRING
Type
STIRRING
Details
with stirring to a 1-L beaker
ADDITION
Type
ADDITION
Details
containing ˜200 mL
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (˜100 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with aqueous saturated sodium bicarbonate, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude solid
CUSTOM
Type
CUSTOM
Details
This material was recrystallized from hot hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(S1)C(C)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.